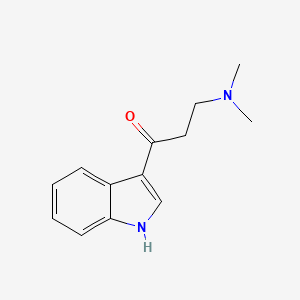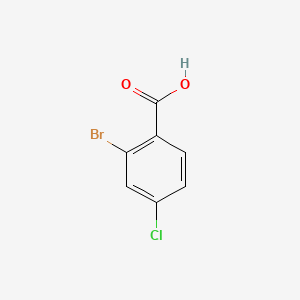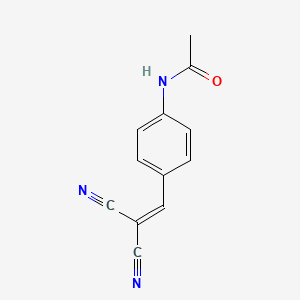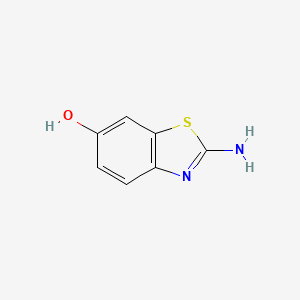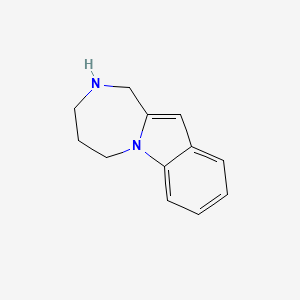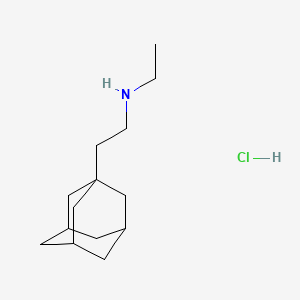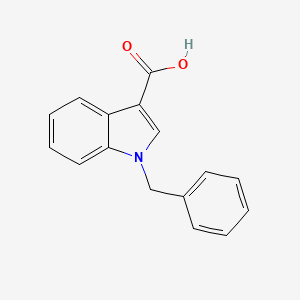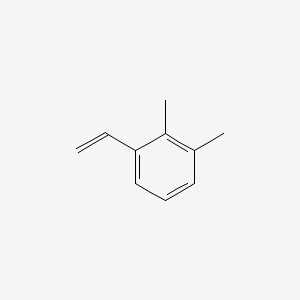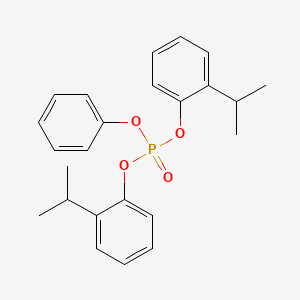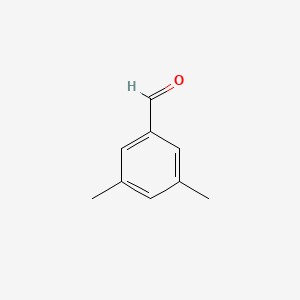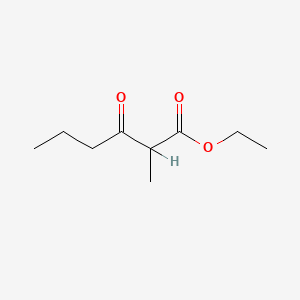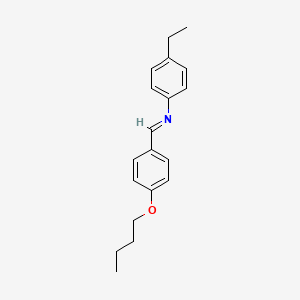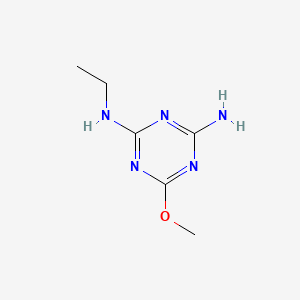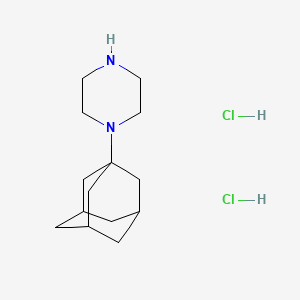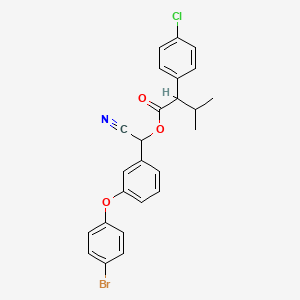
((3-(4-Bromophenoxy)phenyl)cyanomethyl) 2-(4-chlorophenyl)-3-methylbutanoate
説明
((3-(4-Bromophenoxy)phenyl)cyanomethyl) 2-(4-chlorophenyl)-3-methylbutanoate, which will be referred to as 3-bromo-2-chlorophenyl-3-methylbutanoate (3-BCMB) in It is widely used in research and development in a wide range of fields, including pharmaceuticals, biochemistry, and materials science. 3-BCMB is a versatile compound, with a variety of applications in laboratory experiments. This paper will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 3-BCMB.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for the compound '((3-(4-Bromophenoxy)phenyl)cyanomethyl) 2-(4-chlorophenyl)-3-methylbutanoate' involves the reaction of 2-(4-chlorophenyl)-3-methylbutanoic acid with cyanomethyl bromide, followed by reaction with 3-(4-bromophenoxy)benzyl alcohol and subsequent esterification with 4-dimethylaminopyridine and butyric anhydride.
Starting Materials
2-(4-chlorophenyl)-3-methylbutanoic acid, cyanomethyl bromide, 3-(4-bromophenoxy)benzyl alcohol, 4-dimethylaminopyridine, butyric anhydride
Reaction
Step 1: React 2-(4-chlorophenyl)-3-methylbutanoic acid with cyanomethyl bromide in the presence of triethylamine to form the corresponding cyanomethyl ester., Step 2: Add 3-(4-bromophenoxy)benzyl alcohol to the reaction mixture and heat under reflux to form the desired product., Step 3: Esterify the product with 4-dimethylaminopyridine and butyric anhydride to form the final compound.
科学的研究の応用
((3-(4-Bromophenoxy)phenyl)cyanomethyl) 2-(4-chlorophenyl)-3-methylbutanoate has a wide range of applications in scientific research. It is used in the development of new drugs, as it has been shown to have anti-tumor and anti-inflammatory properties. It has also been used in the development of new materials, such as polymers, as it is a good source of reactive functional groups. ((3-(4-Bromophenoxy)phenyl)cyanomethyl) 2-(4-chlorophenyl)-3-methylbutanoate has also been used in the synthesis of a variety of organic compounds, such as amines, nitriles, and alcohols.
作用機序
The mechanism of action of ((3-(4-Bromophenoxy)phenyl)cyanomethyl) 2-(4-chlorophenyl)-3-methylbutanoate is not yet fully understood. However, it is believed that it works by inhibiting the activity of enzymes involved in the synthesis of proteins, nucleic acids, and lipids. In addition, it has been suggested that it may also act as an antioxidant, which helps to protect cells from oxidative damage.
生化学的および生理学的効果
The biochemical and physiological effects of ((3-(4-Bromophenoxy)phenyl)cyanomethyl) 2-(4-chlorophenyl)-3-methylbutanoate are not yet fully understood. It has been shown to have anti-tumor and anti-inflammatory properties, as well as antioxidant activity. It has also been suggested that it may be useful in the treatment of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s.
実験室実験の利点と制限
The main advantage of using ((3-(4-Bromophenoxy)phenyl)cyanomethyl) 2-(4-chlorophenyl)-3-methylbutanoate in laboratory experiments is its versatility. It can be used in a variety of reactions, and it is relatively easy to synthesize. However, there are some limitations to its use. It is not soluble in water, so it must be dissolved in a suitable solvent before it can be used. In addition, it is not stable in air and must be stored in an airtight container.
将来の方向性
There are a number of potential future directions for ((3-(4-Bromophenoxy)phenyl)cyanomethyl) 2-(4-chlorophenyl)-3-methylbutanoate. It could be used in the development of new drugs, as it has been shown to have anti-tumor and anti-inflammatory properties. It could also be used in the development of new materials, such as polymers. In addition, it could be used in the synthesis of a variety of organic compounds, such as amines, nitriles, and alcohols. Finally, it could be further studied to determine its potential use in the treatment of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s.
特性
IUPAC Name |
[[3-(4-bromophenoxy)phenyl]-cyanomethyl] 2-(4-chlorophenyl)-3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21BrClNO3/c1-16(2)24(17-6-10-20(27)11-7-17)25(29)31-23(15-28)18-4-3-5-22(14-18)30-21-12-8-19(26)9-13-21/h3-14,16,23-24H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJPBJVWUYEEPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)Cl)C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21BrClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4058150 | |
| Record name | Brofenvalerate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4058150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
((3-(4-Bromophenoxy)phenyl)cyanomethyl) 2-(4-chlorophenyl)-3-methylbutanoate | |
CAS RN |
65295-49-0 | |
| Record name | ((3-(4-Bromophenoxy)phenyl)cyanomethyl) 2-(4-chlorophenyl)-3-methylbutanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065295490 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Brofenvalerate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4058150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



